molecular formula C7H4F2N2S B1427595 4,5-difluoro-1,3-benzothiazol-2-amine CAS No. 1175278-16-6

4,5-difluoro-1,3-benzothiazol-2-amine

Cat. No. B1427595
Key on ui cas rn: 1175278-16-6
M. Wt: 186.18 g/mol
InChI Key: SNFPJGYGBQVSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

To a mixture of 2-amino-4,5-difluoro-1,3-benzothiazole (130 mg, 0.70 mmol) and CuSO4 (20 mg) in conc. HCl (20 mL) was added NaNO2 (96 mg, 1.4 mmol, 2 eq, dissolved in 5 mL of water) dropwise at −10° C. over about 15 min. The reaction mixture was stirred for 1 h, poured into a solution of CuCl (67 mg, 0.7 mmol, 1 eq.) in conc. HCl (20 mL), and stirring was continued at ambient temp. for 30 min. The reaction mixture was extracted with diethyl ether (3×30 mL). The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.20-7.15 (m, 1H), 7.13-7.04 (m, 1H).
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
67 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:5]=2[N:6]=1.N([O-])=O.[Na+].[ClH:17]>[O-]S([O-])(=O)=O.[Cu+2].Cl[Cu]>[Cl:17][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:5]=2[N:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
NC=1SC2=C(N1)C(=C(C=C2)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
CuCl
Quantity
67 mg
Type
catalyst
Smiles
Cl[Cu]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at ambient temp. for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1SC2=C(N1)C(=C(C=C2)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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